REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([N:10](C)C)[N:3]=1.[CH3:13][N:14](C=O)C>CCOCC.[NH4+].[OH-].[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:10][C:4]1[N:3]=[C:2]([C:13]#[N:14])[CH:7]=[C:6]([O:8][CH3:9])[N:5]=1 |f:3.4,5.6.7,^1:33,35,54,73|
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Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)OC)N(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
Zn(CN)2
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Quantity
|
0.155 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
0.253 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
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CUSTOM
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Details
|
After stirring for 1 h the layers
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After 23 h the reaction was cooled to room temperature
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Duration
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23 h
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Type
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CUSTOM
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Details
|
were separated
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Type
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WASH
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Details
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The organic layer was washed with water (×3), brine (×1)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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The inorganics were filtered off
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)C#N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.43 mmol | |
AMOUNT: MASS | 0.214 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |